[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Description
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 4-chlorophenyl group at the 3-position and a hydroxymethyl (-CH2OH) group at the 1-position.
Properties
IUPAC Name |
[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZUUMHUKXZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: Pyridinylmethanol Synthesis
The synthesis begins with the preparation of (4-chlorophenyl)(pyridin-2-yl)methanol , a critical intermediate. Pyridine-2-carboxaldehyde reacts with 4-chlorophenylmagnesium bromide under anhydrous conditions (THF, 0°C to room temperature, 4 hours) to yield the benzylic alcohol. Purification via silica gel chromatography (30% ethyl acetate/hexane) affords the product in 92% yield.
Catalytic Cyclization
The alcohol intermediate undergoes cyclization with acetonitrile (15 equiv) in 1,2-dichloroethane (DCE) at 150°C for 12 hours. Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) drive the Ritter-type reaction, forming the imidazo[1,5-a]pyridine scaffold. The hydroxymethyl group at position 1 arises from the benzylic alcohol, while the 4-chlorophenyl moiety originates from the Grignard reagent.
Optimization Data
| Catalyst | Acid | Yield (%) |
|---|---|---|
| Bi(OTf)₃ | p-TsOH·H₂O | 85 |
| Sc(OTf)₃ | HCl | 62 |
| None | p-TsOH·H₂O | <10 |
This method achieves an 85% yield under optimized conditions, with Bi(OTf)₃ outperforming other Lewis acids due to its strong electrophilicity and low toxicity.
Groebke–Blackburn–Bienaymé Multicomponent Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction offers a one-pot alternative for imidazo[1,5-a]pyridine synthesis. A 2020 protocol utilized 2-aminopyridine, 4-chlorobenzaldehyde, and tert-butyl isocyanide in tert-butanol at 80°C.
Hydroxymethylation Post-Modification
While the GBB reaction directly installs the 4-chlorophenyl group at position 3, the hydroxymethyl group requires post-synthetic modification. Oxidation of a methyl substituent (introduced via methyl isocyanide) with SeO₂ in dioxane/water (3:1) at 100°C for 6 hours yields the primary alcohol. This step achieves 70% efficiency but risks overoxidation to carboxylic acids.
Reaction Conditions
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Oxidizing Agent: SeO₂ (2 equiv)
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Solvent: Dioxane/H₂O
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Yield: 70%
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Byproduct: Carboxylic acid (15%)
Pyridinium Salt Alkylation and Hydrolysis
A 2023 approach leveraged pyridinium salts as precursors. 2-Aminopyridine was treated with 4-chlorobenzyl bromide and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a pyridinium intermediate, which underwent alkylation with sodium hydride (60%) in THF.
Hydroxymethyl Group Introduction
The alkylated product was hydrolyzed with NaOH (1M) in methanol/water (4:1) at 60°C for 2 hours, introducing the hydroxymethyl group. Silica gel chromatography (DCM/methanol 9:1) isolated the target compound in 58% yield.
Characterization Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 6.8 Hz, 1H), 7.71–7.63 (m, 4H), 7.45 (d, J = 8.4 Hz, 2H), 5.12 (s, 2H).
Comparative Analysis of Methodologies
Efficiency and Practicality
| Method | Yield (%) | Steps | Catalyst Cost |
|---|---|---|---|
| Ritter-Type Reaction | 85 | 2 | Moderate |
| GBB with Oxidation | 70 | 3 | Low |
| Pyridinium Alkylation | 58 | 3 | High |
The Ritter-type reaction excels in yield and step economy, though Bi(OTf)₃’s cost may limit scalability. The GBB method, while longer, uses affordable reagents suitable for small-scale synthesis .
Chemical Reactions Analysis
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Core Structural Variations
The imidazo[1,5-a]pyridine scaffold is shared among several analogs, but substitutions and functional groups differ significantly:
Key Observations :
- Substituent Effects : The 4-chlorophenyl group enhances aromatic interactions and electron-withdrawing effects compared to ethyl (e.g., compound ) or 3-chlorophenyl (e.g., NRX ).
- Functional Group Impact : The hydroxymethyl group (-CH2OH) in the target compound may improve solubility compared to carbaldehyde (-CHO, SS-1463 ) or acetamide (-NHAc, NRX ).
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol?
- Methodological Answer : Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic protons, the imidazo-pyridine core, and the hydroxymethyl group. Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]<sup>+</sup>). IR spectroscopy detects the O-H stretch (~3200–3600 cm<sup>-1</sup>) and C-Cl vibrations (~750 cm<sup>-1</sup>). For example, tert-butyl analogs show diagnostic NMR shifts at δ 8.25–6.71 ppm for aromatic protons and δ 1.65 ppm for tert-butyl groups .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Synthesis often involves Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group or aza-Friedel-Crafts reactions to construct the imidazo-pyridine core. Key parameters include:
- Solvent choice : Ethanol/methanol under reflux (60–80°C) for 6–12 hours .
- Catalysts : Pd(PPh3)4 for cross-coupling or Lewis acids (e.g., FeCl3) for cyclization .
- Purification : Column chromatography (20–30% EtOAc/hexane) yields >85% purity .
Q. What computational tools are used to predict the physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to assess reactivity.
- Software : Gaussian or ORCA for optimizing geometry and predicting NMR/IR spectra .
- Predicted properties : LogP (~2.5–3.0), PSA (~17.3 Ų), and pKa (~7.05) using tools like ACD/Labs .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in electrophilic substitutions?
- Methodological Answer : The 4-chlorophenyl group directs electrophiles to the meta position due to its -I effect. Experimental validation includes:
- Nitration : Use HNO3/H2SO4 at 0–5°C to introduce NO2 groups at the pyridine ring’s C5/C7 positions.
- Halogenation : Br2 in CHCl3 selectively substitutes the imidazole ring .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or CDK2).
- In vitro assays : Measure IC50 values via fluorescence polarization or radiometric assays.
- Modifications : Replace the hydroxymethyl group with esters or amides to probe binding affinity .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out non-specific effects.
- Data normalization : Express activity as % inhibition relative to vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
